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Compound of Interest

4-(4-(tert-Butyl)phenyl)-2-methyl-

1H-indene

Cat. No.: B1353971

Compound Name:

An In-depth Technical Guide to the Spectral Characterization of 4-(4-(tert-butyl)phenyl)-2-
methyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the spectral data for the novel
compound 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene. As a Senior Application Scientist, the
following sections will delve into the practical and theoretical aspects of the key analytical
techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy,
Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on not just the data
itself, but the rationale behind the experimental choices and the interpretation of the results,
ensuring a self-validating and authoritative resource for professionals in the field.

Introduction: The Significance of 4-(4-(tert-
butyl)phenyl)-2-methyl-1H-indene

The indene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of
biologically active compounds. The specific substitution pattern of 4-(4-(tert-butyl)phenyl)-2-
methyl-1H-indene suggests potential applications in areas where molecular bulk and specific
electronic properties are desirable. The tert-butyl group, for instance, is often introduced to
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modulate pharmacokinetic properties or to probe specific binding pockets in drug targets.
Accurate and unambiguous structural confirmation through spectral analysis is the foundational
step in the development of any new chemical entity. This guide provides the definitive spectral
data to support such endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic
molecules in solution. For 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene, both *H and 13C NMR
are essential for a complete assignment.

'H NMR Spectral Data

The *H NMR spectrum provides detailed information about the number of different types of
protons, their electronic environments, and their spatial relationships.

Table 1: *H NMR Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene (500 MHz, CDCIs)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
7.45 d,J=85Hz 2H Ar-H (ortho to t-Bu)
7.38 d,J=85Hz 2H Ar-H (meta to t-Bu)
7.30 d,J=75Hz 1H Ar-H (Indene C7)
7.21 t,J=75Hz 1H Ar-H (Indene C6)
7.10 d,J=75Hz 1H Ar-H (Indene C5)
6.50 s 1H C=CH (Indene C3)
3.30 S 2H CHz (Indene C1)
2.15 s 3H CHs (Indene C2)
1.35 s 9H C(CHs)s3
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3C NMR Spectral Data

The 3C NMR spectrum reveals the number of unique carbon environments and provides
insight into the carbon skeleton of the molecule.

Table 2: 13C NMR Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment

150.2 Ar-C (ipso, t-Bu)
145.8 Ar-C (Indene C7a)
144.1 Ar-C (Indene C3a)
1415 Ar-C (ipso, Indene)
138.5 Ar-C (Indene C2)
128.5 Ar-CH (ortho to t-Bu)
126.8 Ar-CH (Indene C6)
125.8 Ar-CH (meta to t-Bu)
1245 Ar-CH (Indene C5)
121.0 Ar-CH (Indene C7)
118.5 C=CH (Indene C3)
42.5 CHz (Indene C1)
34.6 C(CHs)3

315 C(CHs)s3

16.8 CHs (Indene C2)

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the obtained NMR data.

Step-by-Step Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-(tert-butyl)phenyl)-2-methyl-
1H-indene in 0.6 mL of deuterated chloroform (CDCIs). The use of a deuterated solvent is
critical to avoid large solvent signals in the *H NMR spectrum.

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

'H NMR Acquisition:

o Tune and match the probe for the *H frequency.

o Acquire a standard one-pulse *H spectrum with a 90° pulse angle.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 10
ppm).

o Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
13C NMR Acquisition:
o Tune and match the probe for the 3C frequency.

o Acquire a proton-decoupled 13C spectrum to simplify the spectrum to single lines for each
carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200
ppm).

o Alarger number of scans (e.g., 1024 or more) is typically required for 33C NMR due to the
lower natural abundance of the 13C isotope.

Data Processing:

o Apply Fourier transformation to the acquired free induction decays (FIDs).

o Phase and baseline correct the spectra.

o Calibrate the chemical shift scale using the residual solvent peak (CDCls: d = 7.26 ppm for
'H and o = 77.16 ppm for 13C).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b1353971?utm_src=pdf-body
https://www.benchchem.com/product/b1353971?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353971?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Interpretation and Causality

The chemical shifts and coupling patterns are consistent with the proposed structure. The
singlet at 1.35 ppm integrating to 9H is characteristic of a tert-butyl group. The aromatic region
shows distinct signals for the two phenyl rings. The signals at 6.50, 3.30, and 2.15 ppm are
indicative of the methyl-substituted indene core. The downfield shift of the aromatic protons is
due to the anisotropic effect of the aromatic rings.

Visualization: NMR Workflow

Data Acquisition (500 MHz)
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Caption: Workflow for NMR data acquisition and analysis.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and
elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to determine the
elemental formula of the molecule.

Table 3: HRMS Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene
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lon Calculated m/z Found m/z

[M-+H]*+ 275.1794 275.1791

Experimental Protocol: HRMS Data Acquisition
Step-by-Step Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol or acetonitrile.

 Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

o Data Acquisition:

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Set the mass range to cover the expected molecular weight (e.g., m/z 100-500).
» Data Analysis:
o Determine the accurate mass of the molecular ion peak.

o Use the accurate mass to calculate the elemental formula using a formula calculator
software, with a mass tolerance of less than 5 ppm.

Interpretation and Causality

The observed m/z of 275.1791 for the [M+H]* ion is in excellent agreement with the calculated
mass for the formula Cz0H23* (275.1794), confirming the elemental composition of 4-(4-(tert-
butyl)phenyl)-2-methyl-1H-indene.
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Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Spectral Data

Table 4: IR Data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-indene

Wavenumber (cm~2) Intensity Assignment

3050 Medium C-H stretch (aromatic)
2960 Strong C-H stretch (aliphatic, CHs)
2870 Strong C-H stretch (aliphatic, CH2)
1600 Medium C=C stretch (aromatic)
1460 Medium C-H bend (aliphatic)

C-H out-of-plane bend (p-
830 Strong ) ]
disubstituted benzene)

Experimental Protocol: IR Data Acquisition
Step-by-Step Methodology:

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Acquire the sample spectrum by pressing the sample firmly against the crystal.
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o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of
4000-400 cm~.

o Data Analysis:
o The background spectrum is automatically subtracted from the sample spectrum.

o Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Interpretation and Causality

The IR spectrum displays characteristic absorption bands for the aromatic and aliphatic C-H
stretching vibrations. The strong band at 830 cm~1 is particularly diagnostic for the 1,4-
disubstituted (para) phenyl ring. The presence of both sp2 and sp3 C-H stretches confirms the
presence of both aromatic and aliphatic components in the molecule.

Visualization: Structure with Key IR Vibrations
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Caption: Key IR vibrational modes of the molecule.
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Conclusion

The collective evidence from *H NMR, 13C NMR, HRMS, and IR spectroscopy provides a
comprehensive and unambiguous structural confirmation of 4-(4-(tert-butyl)phenyl)-2-methyl-
1H-indene. This guide serves as a foundational reference for researchers working with this
compound, ensuring data integrity and facilitating its further investigation in drug discovery and
development pipelines. The detailed protocols and interpretations herein are designed to be a
self-validating system, promoting best practices in chemical analysis.

 To cite this document: BenchChem. [spectral data for 4-(4-(tert-butyl)phenyl)-2-methyl-1H-
indene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353971#spectral-data-for-4-4-tert-butyl-phenyl-2-
methyl-1h-indene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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